![molecular formula C26H18N4O6 B2471524 5-(2-oxo-2-phenylethyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione CAS No. 894932-32-2](/img/no-structure.png)
5-(2-oxo-2-phenylethyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-oxo-2-phenylethyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione is a useful research compound. Its molecular formula is C26H18N4O6 and its molecular weight is 482.452. The purity is usually 95%.
BenchChem offers high-quality 5-(2-oxo-2-phenylethyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-oxo-2-phenylethyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Characterization
Compounds with structural similarities to the queried chemical have been evaluated for their affinity at specific receptors and for their pharmacological profile. For example, derivatives of quinazoline and oxadiazole have been explored for their potential as AMPA receptor antagonists, showing potent effects in binding assays and functional activity tests. Such studies underscore their relevance in addressing neurological disorders and their potential in developing anticonvulsant therapies (Catarzi et al., 2010).
Antitumor and Antimicrobial Activities
Research has also been directed towards synthesizing novel bioactive analogs bearing oxadiazole moieties to test their antitumor activity. These efforts have led to the identification of compounds exhibiting significant potency against a variety of cancer cell lines, thereby highlighting their potential as chemotherapeutic agents (Maftei et al., 2013). Additionally, some derivatives have demonstrated antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial agents (Gupta et al., 2008).
Herbicidal Applications
The exploration of quinazoline derivatives extends into the agricultural sector as well, where they have been investigated for their herbicidal efficacy. Notably, some studies have focused on synthesizing triketone-containing quinazoline-2,4-diones, revealing compounds with promising herbicidal activity against a range of weed species. This research indicates the potential of such compounds in developing new herbicides with broad-spectrum weed control and excellent crop selectivity (Wang et al., 2014).
Vibrational Spectroscopic Studies
Further studies have employed vibrational spectroscopy to analyze the molecular structure and properties of quinazoline derivatives, aiming to better understand their chemical behavior and potential applications in medicinal chemistry. These investigations provide valuable insights into the electronic structure and interaction mechanisms at the molecular level (Sebastian et al., 2015).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(2-oxo-2-phenylethyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione' involves the condensation of 2-phenylacetyl chloride with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid to form 5-(2-oxo-2-phenylethyl)-3-phenyl-1,2,4-oxadiazole. This intermediate is then reacted with 6,8-dioxo-1,3-dioxolo[4,5-g]quinazoline-7-carbaldehyde in the presence of sodium methoxide to yield the final product.", "Starting Materials": [ "2-phenylacetyl chloride", "3-phenyl-1,2,4-oxadiazole-5-carboxylic acid", "6,8-dioxo-1,3-dioxolo[4,5-g]quinazoline-7-carbaldehyde", "sodium methoxide" ], "Reaction": [ "Step 1: Condensation of 2-phenylacetyl chloride with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid in the presence of triethylamine and DMF to form 5-(2-oxo-2-phenylethyl)-3-phenyl-1,2,4-oxadiazole.", "Step 2: Reaction of 5-(2-oxo-2-phenylethyl)-3-phenyl-1,2,4-oxadiazole with 6,8-dioxo-1,3-dioxolo[4,5-g]quinazoline-7-carbaldehyde in the presence of sodium methoxide in methanol to yield the final product, 5-(2-oxo-2-phenylethyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione." ] } | |
Número CAS |
894932-32-2 |
Nombre del producto |
5-(2-oxo-2-phenylethyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione |
Fórmula molecular |
C26H18N4O6 |
Peso molecular |
482.452 |
Nombre IUPAC |
5-phenacyl-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione |
InChI |
InChI=1S/C26H18N4O6/c31-20(16-7-3-1-4-8-16)13-29-19-12-22-21(34-15-35-22)11-18(19)25(32)30(26(29)33)14-23-27-24(28-36-23)17-9-5-2-6-10-17/h1-12H,13-15H2 |
Clave InChI |
ZUPZSSXJLSLXMQ-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=O)N3CC(=O)C4=CC=CC=C4)CC5=NC(=NO5)C6=CC=CC=C6 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



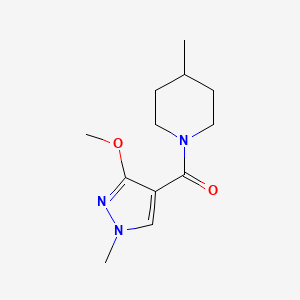
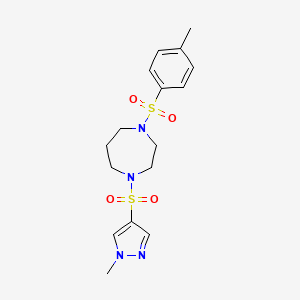
![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-phenylchromene-3-carboxamide](/img/structure/B2471449.png)
![3-[(Dimethylamino)methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2471450.png)
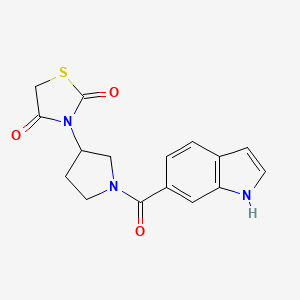
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2471453.png)
![(2E)-1-[(E)-3-chloroprop-2-enyl]-2-(nitromethylidene)imidazolidine](/img/structure/B2471454.png)
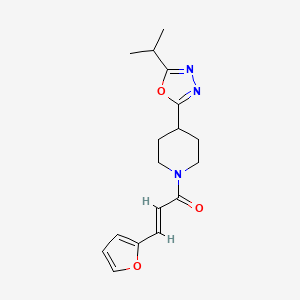

![2-[1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2471460.png)
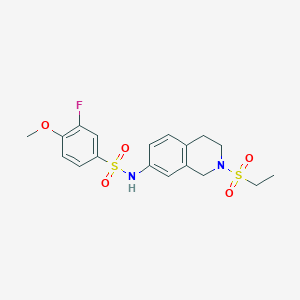
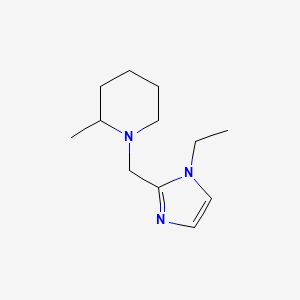
![4-bromo-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2471463.png)
![5,6-dichloro-N-[4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2471464.png)